molecular formula C14H11N3O B13884763 6-phenyl-1H-indazole-4-carboxamide

6-phenyl-1H-indazole-4-carboxamide

Katalognummer: B13884763
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: LCSSFHODRVTTRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-phenyl-1H-indazole-4-carboxamide is a high-purity chemical building block based on the privileged indazole scaffold, which is recognized for its broad spectrum of pharmacological activities in medicinal chemistry research . The indazole core, and specifically carboxamide-substituted derivatives, are of significant interest in early-stage drug discovery for designing potent inhibitors of protein kinases . Molecular docking studies of analogous indazole-4-carboxamides have demonstrated that this scaffold can form critical hydrogen bonds with enzyme hinge regions through the indazole nitrogen atoms and the carboxamide group, enabling targeted inhibition . While research is ongoing, related indazole carboxamide compounds have shown promising biological activities in scientific studies, including potential antiviral effects against viruses such as Dengue Virus (DENV), and investigation as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) . This compound is offered for research applications exclusively. 6-phenyl-1H-indazole-4-carboxamide is intended for use in laboratory research only and is not classified as a drug, food, or cosmetic. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Eigenschaften

Molekularformel

C14H11N3O

Molekulargewicht

237.26 g/mol

IUPAC-Name

6-phenyl-1H-indazole-4-carboxamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-6-10(9-4-2-1-3-5-9)7-13-12(11)8-16-17-13/h1-8H,(H2,15,18)(H,16,17)

InChI-Schlüssel

LCSSFHODRVTTRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C3C=NNC3=C2)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intramolecular Oxidative C-H Amination

A highly efficient method involves silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones to form 1H-indazoles. This method is notable for its mild conditions and broad substrate scope, tolerating various functional groups including amides, esters, ketones, and aryl substituents at different positions on the indazole ring.

  • The mechanism proceeds via single electron transfer (SET) to generate a nitrogen-centered radical intermediate, followed by intramolecular C-N bond formation and rearomatization.
  • This method is metal-catalyst free in the C-H amination step except for the silver oxidant, making it attractive for medicinal chemistry applications.
Parameter Optimal Conditions Notes
Catalyst Ag(I) salts (e.g., AgNO3) Mediates oxidative C-H amination
Additives Cu(II) salts (for deprotonation) Facilitate reaction progression
Temperature Moderate (room temp to 60°C) Mild conditions preserve sensitive groups
Substrate Scope Aryl hydrazones with amide, ester, ketone, aryl groups Broad applicability
Yield Range Moderate to good (50-90%) Depends on substituents

This method can be used to prepare 1H-indazole derivatives substituted at the 3-position, which can be further functionalized at the 4- and 6-positions to yield 6-phenyl-1H-indazole-4-carboxamide.

Introduction of the Phenyl Group at the 6-Position

The phenyl substituent at the 6-position of the indazole ring can be introduced via:

For example, 3-bromo-1H-indazole derivatives can be coupled with phenylboronic acid under microwave irradiation to yield 6-phenyl-substituted indazoles efficiently.

Functionalization at the 4-Position: Carboxamide Formation

The carboxamide group at the 4-position is typically introduced by:

  • Direct amide coupling of 4-carboxylic acid or ester derivatives of the indazole ring with appropriate amines.
  • Hydrolysis of esters followed by coupling with amines using standard peptide coupling reagents (e.g., EDC, HATU).

An example synthetic route involves:

  • Synthesis of 4-carboxylic acid or ester substituted 1H-indazole.
  • Conversion of the ester to the acid if necessary.
  • Coupling with ammonia or substituted amines to form the carboxamide.

This step is often performed under mild conditions to preserve the indazole core and other sensitive substituents.

Representative Synthetic Route for 6-Phenyl-1H-indazole-4-carboxamide

A plausible synthetic scheme based on literature data is:

Step Reagents/Conditions Yield (%) Notes
Nitroacetophenone reduction and cyclization Fe/ NH4Cl, MeOH/H2O, reflux 80-90 Formation of 1H-indazole-4-carboxylic acid
Bromination at 6-position NBS or similar brominating agent 70-85 Prepares for cross-coupling
Suzuki-Miyaura coupling Pd catalyst, phenylboronic acid, base, microwave or reflux 60-80 Introduces phenyl group
Ester hydrolysis NaOH or acidic hydrolysis 85-95 Converts ester to acid
Amide coupling EDC/HOBt or similar, NH3 or amine 70-90 Forms carboxamide group

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) References
Indazole core synthesis Silver(I)-mediated intramolecular oxidative C-H amination Ag(I) salts, Cu(II) additive, mild temp 50-90
Phenyl substitution at 6-position Suzuki-Miyaura cross-coupling Pd catalyst, phenylboronic acid, base, microwave 60-80
Carboxamide group introduction Ester hydrolysis + amide coupling NaOH or acid hydrolysis, EDC/HOBt, NH3 or amine 70-95

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-1H-indazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized indazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-1H-indazole-4-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-phenyl-1H-indazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways involved in cancer and inflammatory diseases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table highlights key structural analogs of 6-phenyl-1H-indazole-4-carboxamide, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Purity (%) Key Applications/Notes References
6-Phenyl-1H-indazole-4-carboxamide Phenyl (6), Carboxamide (4) Not explicitly provided N/A Hypothesized kinase inhibitor N/A
Methyl 6-amino-1H-indazole-4-carboxylate Amino (6), Methyl ester (4) 191.19 95 Intermediate in drug synthesis
6-Bromo-4-fluoro-1H-indazole Bromo (6), Fluoro (4) Not provided ≥98 (HPLC) Used in chemical synthesis
6-Chloro-1H-indazole-4-carboxylic acid Chloro (6), Carboxylic acid (4) Not provided 100 Safety data available (UN GHS Rev 8)
Methyl 1-methyl-1H-indazole-6-carboxylate Methyl (1), Methyl ester (6) Not provided N/A Structural isomer with lower similarity (0.87)

Key Research Findings

  • Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 6-bromo-4-fluoro-1H-indazole): These compounds are often used as intermediates in synthesizing kinase inhibitors like Binimetinib and Selumetinib . The bromo and fluoro groups enhance electrophilicity, facilitating cross-coupling reactions. Amino and Carboxylate Derivatives (e.g., Methyl 6-amino-1H-indazole-4-carboxylate): The amino group at position 6 increases solubility and reactivity, making it a preferred intermediate in anticancer drug development . Carboxamide vs. Carboxylic Acid: The carboxamide group in 6-phenyl-1H-indazole-4-carboxamide may improve metabolic stability compared to carboxylic acid derivatives (e.g., 6-chloro-1H-indazole-4-carboxylic acid), which are prone to ionization at physiological pH .
  • Purity and Commercial Availability: Halogenated indazoles (e.g., 6-bromo-4-fluoro-1H-indazole) are available at ≥98% purity (HPLC) from suppliers like AldrichCPR, underscoring their reliability for research . Methyl esters (e.g., Methyl 6-amino-1H-indazole-4-carboxylate) are sold by Fluorochem at 95% purity, suitable for lab-scale synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-phenyl-1H-indazole-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between indazole intermediates and carboxamide precursors. Key steps include the use of coupling reagents (e.g., HATU or EDCI) and catalysts (e.g., Pd-based systems for cross-coupling). For example, a derivative (1-isopropyl-6-phenyl-1H-indazole-4-carboxamide) was synthesized with a 75% yield using chloroform-d as a solvent and purified via column chromatography . Yield optimization requires adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and solvent polarity. NMR (e.g., δ 8.42 ppm for aromatic protons) and LC-MS are critical for validating purity .

Q. How do structural modifications at the indazole core influence solubility and crystallinity?

  • Methodological Answer : Substituents on the indazole ring (e.g., phenyl at position 6) enhance hydrophobicity, necessitating co-solvents like DMSO for in vitro assays. Crystallinity can be improved via salt formation (e.g., hydrochloride salts) or co-crystallization with tartaric acid. X-ray diffraction studies on analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal planar aromatic systems with hydrogen-bonding networks stabilizing crystal lattices .

Q. What analytical techniques are recommended for characterizing 6-phenyl-1H-indazole-4-carboxamide derivatives?

  • Methodological Answer :

  • NMR : Aromatic protons (δ 7.3–8.4 ppm) and carboxamide NH (δ ~10 ppm) confirm regiochemistry .
  • HRMS : Exact mass (<i>m/z</i> 443.2 [M+H]<sup>+</sup> in one derivative) validates molecular integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological testing) .

Advanced Research Questions

Q. How do substituents on the phenyl group (position 6) modulate biological activity in kinase inhibition assays?

  • Methodological Answer : Bulky substituents (e.g., isopropyl or propyl) enhance binding to hydrophobic pockets in kinases like EZH2. In a study, 6-phenyl derivatives with methyl and propyl groups showed IC50 values <100 nM due to improved van der Waals interactions. Competitive binding assays (e.g., fluorescence polarization) and molecular docking (e.g., Glide SP mode) are used to validate SAR trends .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of 6-phenyl-1H-indazole-4-carboxamide analogs?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) are used for PK studies. Key parameters include:

  • Oral bioavailability : Assessed via AUC comparisons between IV and PO dosing.
  • Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450 liabilities.
  • Brain penetration : BBB permeability is tested using MDCK-MDR1 cells or in situ perfusion .

Q. How can contradictory data in cytotoxicity assays be resolved across cell lines?

  • Methodological Answer : Discrepancies often arise from cell-specific efflux pumps (e.g., P-gp overexpression in MCF-7 vs. HepG2). Mitigation strategies include:

  • Pharmacological inhibition : Co-treatment with verapamil (P-gp inhibitor).
  • Mechanistic profiling : RNA-seq to identify resistance pathways (e.g., ABC transporters) .

Q. What strategies improve the selectivity of 6-phenyl-1H-indazole-4-carboxamide derivatives for EZH2 over related methyltransferases?

  • Methodological Answer :

  • Structural bioinformatics : Align binding poses using EZH2 (PDB: 5LS6) vs. G9a (PDB: 3RJW) crystal structures.
  • Fragment-based design : Introduce polar groups (e.g., hydroxyls) to exploit EZH2’s unique catalytic lysine residue (K665) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects in kinase panels?

  • Methodological Answer :

  • Broad-spectrum profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits (>50% inhibition).
  • Selectivity scores : Calculate using <i>K</i>d ratios (target vs. closest homologs) .

Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?

  • Methodological Answer :

  • Chou-Talalay method : Compute combination indices (CI < 1 indicates synergy) using CompuSyn software.
  • Isobolograms : Plot dose-effect curves to distinguish additive vs. synergistic interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.